molecular formula C18H22N4O2 B2682540 3-{[(5-methylpyrimidin-2-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide CAS No. 2380033-27-0

3-{[(5-methylpyrimidin-2-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide

Cat. No.: B2682540
CAS No.: 2380033-27-0
M. Wt: 326.4
InChI Key: AIDYYPKDMNFYIA-UHFFFAOYSA-N
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Description

3-{[(5-methylpyrimidin-2-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a phenyl group, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-methylpyrimidin-2-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under basic conditions.

    Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a suitable phenyl halide reacts with the piperidine ring.

    Attachment of the Pyrimidine Moiety: The pyrimidine moiety is attached through an etherification reaction, where 5-methylpyrimidin-2-ol reacts with a suitable alkylating agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[(5-methylpyrimidin-2-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine moiety or the phenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

3-{[(5-methylpyrimidin-2-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[(5-methylpyrimidin-2-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine share the pyrimidine moiety.

    Piperidine Carboxamides: Compounds like piperidine-1-carboxamide and its derivatives.

Uniqueness

3-{[(5-methylpyrimidin-2-yl)oxy]methyl}-N-phenylpiperidine-1-carboxamide is unique due to its specific combination of a piperidine ring, a phenyl group, and a pyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[(5-methylpyrimidin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-14-10-19-17(20-11-14)24-13-15-6-5-9-22(12-15)18(23)21-16-7-3-2-4-8-16/h2-4,7-8,10-11,15H,5-6,9,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDYYPKDMNFYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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